Product packaging for 2-Hexanone, 5-methyl-4-phenyl-, (4S)-(Cat. No.:CAS No. 435269-66-2)

2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Cat. No.: B14256856
CAS No.: 435269-66-2
M. Wt: 190.28 g/mol
InChI Key: LCOOJQDLEJBDTO-ZDUSSCGKSA-N
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Description

2-Hexanone, 5-methyl-4-phenyl-, (4S)- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hexanone, 5-methyl-4-phenyl-, (4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexanone, 5-methyl-4-phenyl-, (4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B14256856 2-Hexanone, 5-methyl-4-phenyl-, (4S)- CAS No. 435269-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

435269-66-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(4S)-5-methyl-4-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1

InChI Key

LCOOJQDLEJBDTO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(C)C(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Contextualization Within Chiral Ketone Chemistry

Chiral ketones are organic compounds that contain a ketone functional group and at least one stereocenter, a carbon atom bonded to four different groups. This structural feature means the molecule is "chiral," i.e., it is non-superimposable on its mirror image, much like a person's left and right hands. ethz.ch These two mirror-image forms are called enantiomers. The designation "(4S)-" in 2-Hexanone, 5-methyl-4-phenyl-, (4S)- specifies the exact three-dimensional arrangement of the substituents around the chiral center at the fourth carbon atom of the hexanone chain.

Chiral ketones are fundamental building blocks in organic synthesis. nih.govnih.govnih.gov They serve as versatile intermediates for creating more complex molecules with specific biological activities, making them highly valuable in fields like medicinal chemistry and materials science. nih.govrijournals.com The development of methods for the enantioselective synthesis of ketones—reactions that produce one enantiomer in preference to the other—is a significant area of chemical research. nih.govacs.orgunc.eduwikipedia.org Such methods often involve transition-metal catalysis, organocatalysis, or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. ethz.chacs.orgwikipedia.orgnih.govrsc.org

Table 1: Key Identifiers for 2-Hexanone, 5-methyl-4-phenyl-, (4S)-

IdentifierValue
IUPAC Name (4S)-5-methyl-4-phenylhexan-2-one
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Chirality Chiral

Significance of Stereochemical Control in Organic Synthesis

Stereochemical control is the ability to direct a chemical reaction to form a desired stereoisomer of a product selectively. fiveable.me This control is a central challenge and a critical goal in modern organic synthesis because the spatial arrangement of atoms in a molecule can profoundly influence its physical, chemical, and biological properties. rijournals.comfiveable.me

In the pharmaceutical industry, for example, it is common for one enantiomer of a drug to have the desired therapeutic effect while the other is inactive or, in some cases, harmful. The ability to synthesize only the active enantiomer is therefore of paramount importance. rijournals.com The "(4S)-" designation for the target compound is not arbitrary; it defines a unique molecule with a specific shape that will interact differently with other chiral molecules, such as enzymes and receptors in the body, compared to its "(4R)-" counterpart.

Achieving stereochemical control involves various strategies, including:

Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. rijournals.com

Chiral Auxiliaries: Temporarily attaching a chiral group to a starting material to direct the stereochemistry of a subsequent reaction. ethz.ch

Chiral Pool Synthesis: Starting with a readily available, enantiomerically pure natural product, such as an amino acid or sugar. ethz.ch

The development of these methods allows chemists to design and construct complex, three-dimensional molecules with a high degree of precision, which is essential for advancing drug discovery and materials science. rijournals.comfiveable.me

Overview of Research Opportunities for Substituted Chiral Hexanones

Enantioselective Synthetic Routes

The creation of the chiral center in (4S)-5-methyl-4-phenyl-2-hexanone necessitates the use of enantioselective synthetic methods. These can be broadly categorized into catalytic asymmetric reactions, where a small amount of a chiral catalyst generates a large amount of chiral product, and chiral auxiliary-based methods, where a stoichiometric amount of a chiral molecule guides the stereoselective transformation.

Asymmetric Catalysis for Carbon-Carbon Bond Formation

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. By employing chiral catalysts, it is possible to construct the desired carbon-carbon bonds with high enantioselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral ketones, proline and its derivatives, as well as chiral phosphoric acids, are prominent catalysts. libretexts.orgwikipedia.orgwikipedia.org These catalysts can activate substrates through the formation of enamine or iminium intermediates, facilitating enantioselective alkylation or conjugate addition reactions. libretexts.org

Proline-catalyzed reactions, for instance, can facilitate the asymmetric Michael addition of ketones to α,β-unsaturated acceptors. libretexts.org In the context of synthesizing the target molecule, a proline catalyst could be used to mediate the reaction between a suitable ketone precursor and a Michael acceptor, establishing the chiral center with high enantiomeric excess.

Chiral phosphoric acids have also been shown to be effective in the asymmetric alkylation of ketones. nih.govrsc.orggoogle.com These Brønsted acid catalysts can activate electrophiles and control the stereochemical outcome of the reaction. google.com

Table 1: Organocatalytic Approaches to Chiral Ketones
CatalystReactantsProduct TypeEnantiomeric Excess (ee)Reference
(S)-ProlineKetone + α,β-Unsaturated AldehydeChiral Aldol (B89426) Product>99% wikipedia.org
Chiral Phosphoric Acidα-Substituted Cyclic Ketone + AllenamideChiral 1,4-KetoaldehydeHigh nih.govrsc.org
(R,R)-DPEN-thioureaAromatic Ketone + trans-β-NitroalkeneChiral Michael Adductup to 98% mdpi.com

Transition metal catalysis is a highly versatile and effective strategy for the enantioselective synthesis of chiral ketones. Metals such as palladium, rhodium, and copper, when complexed with chiral ligands, can catalyze a wide range of asymmetric transformations, including α-arylation and allylic alkylation of ketone enolates. nih.govacs.orgmdpi.comorganic-chemistry.org

Palladium-catalyzed asymmetric α-arylation of ketones is a powerful method for the formation of a stereocenter adjacent to the carbonyl group. acs.orgsemanticscholar.orgacs.org This reaction typically involves the use of a palladium precursor and a chiral phosphine (B1218219) ligand to couple a ketone enolate with an aryl halide or triflate. acs.orgacs.org For the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone, a palladium catalyst with a suitable chiral ligand could be employed to arylate a ketone precursor enantioselectively.

Rhodium-catalyzed asymmetric allylic alkylation is another important transformation for the synthesis of chiral ketones. acs.orgacs.org This method allows for the enantioselective introduction of an allyl group at the α-position of a ketone.

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Ketones
Metal/Ligand SystemReaction TypeSubstratesEnantiomeric Excess (ee)Reference
Pd(TFA)₂ / (R)-H₈-BINOL-derived monophosphineα-ArylationKetone + Aryl BromideHigh semanticscholar.org
Cu(I) / Chiral Bis(phosphine) Dioxideα-ArylationSilyl Enol Ether + Diaryliodonium Saltup to 95% nih.gov
[Rh(cod)Cl]₂ / Chiral BIPHEPα-Allylic AlkylationKetone + AlkyneHigh acs.org

The enantioselective conjugate addition of nucleophiles to α,β-unsaturated ketones (enones) is a powerful strategy for the stereoselective formation of carbon-carbon bonds. acs.orgacs.orgrsc.orgwikipedia.org This approach can be used to construct the chiral center at the C4 position of the target molecule by reacting a suitable enone precursor with an organometallic reagent in the presence of a chiral catalyst.

Organocatalytic Michael additions of ketones to nitroolefins or chalcones have been developed with high enantioselectivity. mdpi.comresearchgate.netmdpi.com These reactions are often catalyzed by chiral primary or secondary amines, which activate the ketone via enamine formation.

Transition metal-catalyzed conjugate additions, particularly with copper and rhodium catalysts, are also highly effective. wikipedia.org The use of chiral ligands allows for high levels of stereocontrol in the addition of organometallic reagents, such as Grignard reagents or organozincs, to enones. rug.nllibretexts.org

Table 3: Enantioselective Conjugate Additions for Chiral Ketone Synthesis
Catalyst/ReagentEnone SubstrateNucleophileEnantiomeric Excess (ee)Reference
(S)-N-(pyrrolidin-2-ylmethyl)-trifluoromethanesulfonamideChalconeKetone86-97% researchgate.net
Rhodium / Chiral DieneCyclohexenoneArylboronic Acid>99% wikipedia.org
Copper / Chiral PhosphineCyclic EnoneGrignard ReagentHigh rug.nl

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and Myers pseudoephedrine amides are well-known examples of effective chiral auxiliaries. wikipedia.orgrsc.orgblogspot.comacs.orgnih.govacs.orgharvard.edu

For the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone, a chiral auxiliary could be attached to a carboxylic acid precursor. Subsequent diastereoselective alkylation or acylation of the enolate would establish the desired stereocenter. harvard.eduwilliams.edursc.org

The Evans oxazolidinone auxiliaries are particularly effective in directing the diastereoselective alkylation of N-acylated derivatives. wikipedia.orgacs.orgwilliams.edu Deprotonation with a strong base generates a rigid chelated enolate, which then reacts with an electrophile from the less hindered face, leading to a high degree of stereocontrol. williams.edu

Similarly, the Myers pseudoephedrine auxiliary can be used to achieve highly diastereoselective alkylations of amide enolates. blogspot.comnih.govacs.orgharvard.edu A key advantage of this method is the often crystalline nature of the products, which allows for easy purification. nih.gov

Table 4: Chiral Auxiliary-Mediated Diastereoselective Reactions
Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (dr)Reference
Evans OxazolidinoneAlkylationAllyl Iodide98:2 acs.orgwilliams.edu
Myers PseudoephedrineAlkylationAlkyl HalideHigh nih.govacs.org
Evans OxazolidinoneAlkylationBenzyl Bromide>91:9 rsc.org

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of enantiopure compounds. nih.gov Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal catalysts for complex transformations. mdpi.com Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, leverage the strengths of both approaches to create efficient and novel synthetic routes. For the synthesis of chiral ketones, biocatalysis offers direct and highly selective pathways. researchgate.netnih.gov

Enzyme-Catalyzed Stereoselective Reductions or Derivatizations

One of the most well-established biocatalytic methods for generating chiral molecules is the asymmetric reduction of prochiral ketones. wikipedia.org Ketoreductases (KREDs) are a class of oxidoreductase enzymes that can reduce a wide range of ketone substrates to their corresponding chiral secondary alcohols with exceptionally high enantioselectivity. nih.govacs.org

While the direct product is an alcohol, this methodology is highly relevant for the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone. A synthetic strategy could involve the enzymatic reduction of a prochiral diketone precursor or a related ketone. The resulting chiral alcohol can then be used as a stereochemically defined precursor. For instance, the reduction of a prochiral ketone can establish the key stereocenter, which is then carried through subsequent chemical transformations to yield the final target ketone.

Recent advances in protein engineering have expanded the substrate scope and stereochemical preference of KREDs, allowing for the production of either the (R) or (S) alcohol from the same ketone substrate. researchgate.netrsc.org This is achieved by selecting from a panel of available enzymes or by engineering a specific enzyme to exhibit the desired selectivity. frontiersin.org

Enzyme Source/TypeSubstrate TypeProduct StereochemistryEnantiomeric Excess (ee)
Lactobacillus kefir KREDAryl Ketones(S)-Alcohols>99%
Candida parapsilosis Carbonyl ReductaseAlkynones(R)-Alcohols>99%
Engineered TransaminaseProchiral KetonesChiral Amines>99%
Bacillus cereus TQ-2Various Ketonesanti-Prelog AlcoholsGood to Excellent

Diastereoselective Synthesis and Chiral Resolution Techniques

Beyond asymmetric synthesis using catalysts or auxiliaries, the generation of a single enantiomer can be achieved by separating a mixture of stereoisomers. This is broadly accomplished through diastereoselective synthesis followed by separation, or by resolving a racemic mixture.

Diastereomer Formation and Chromatographic Separation

If a synthetic route produces a mixture of diastereomers, their separation is generally straightforward due to their different physical properties. Diastereomers have distinct melting points, boiling points, and solubilities, and they exhibit different interactions with chromatographic stationary phases. semanticscholar.org Therefore, standard techniques like column chromatography or crystallization can be employed to isolate the desired diastereomer, which can then be converted to the final enantiopure product. nih.gov

Kinetic Resolution of Racemic Precursors or Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. koreascience.krcas.cn In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric purity. nih.gov The maximum theoretical yield for the recovered unreacted enantiomer is 50%.

For the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone, a racemic precursor could be subjected to kinetic resolution. This is particularly effective using enzymes like ketoreductases or lipases. frontiersin.org For example, a KRED could selectively reduce the (R)-enantiomer of a racemic ketone precursor to an alcohol, allowing for the separation of the unreacted (S)-ketone. semanticscholar.org

A variation of this is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the racemic mixture. This allows the faster-reacting enantiomer to be converted to the desired product with a theoretical yield of up to 100%. nih.gov

Resolution MethodCatalyst/ReagentSubstrateOutcome
Kinetic ResolutionK GlucorideRacemic 2-norbornanoneOptically active unreacted ketone
Parallel Kinetic ResolutionWhole Cellsα-substituted β-keto nitrilesMixture of separable diastereomeric alcohols
Dynamic Kinetic ResolutionNHC Catalyst/Baseα-substituted-β-keto estersSingle diastereomer of β-lactone product

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a long-established and industrially viable method for separating enantiomers. researchgate.net This technique is applicable to racemic mixtures that are acidic or basic, or that can be derivatized to contain such a functional group. The process involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. libretexts.orgwikipedia.org

Since diastereomers have different physical properties, the resulting salts will have different solubilities in a given solvent. unchainedlabs.com This difference allows for one of the diastereomeric salts to be selectively crystallized from the solution. The crystallized salt is then separated by filtration, and the resolving agent is removed (typically by an acid-base extraction) to yield the desired pure enantiomer. nih.gov While this method is powerful, it can be trial-and-error to find the optimal combination of resolving agent and solvent. wikipedia.org

For a ketone like 2-Hexanone, 5-methyl-4-phenyl-, (4S)-, this method would require its conversion into a derivative, such as a carboxylic acid or an amine, which can then form salts with a chiral base or acid, respectively.

Common Chiral Resolving Agents:

For Acids: Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethanamine

For Bases: (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid

Chiral Pool Synthesis Approaches

Chiral pool synthesis, also known as the "chiron approach," is an effective strategy for the enantioselective synthesis of complex molecules. This methodology leverages the vast number of enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes, as starting materials. By utilizing these pre-existing stereocenters, chemists can circumvent the need for developing de novo asymmetric reactions, often leading to more efficient and economical synthetic routes. The synthesis of (4S)-5-methyl-4-phenyl-2-hexanone can be envisioned through the strategic application of chiral pool methodologies, either by direct derivatization of a natural product or through the stereospecific transformation of a readily available chiral building block derived from this pool.

Derivatization from Naturally Occurring Chiral Compounds

The synthesis of (4S)-5-methyl-4-phenyl-2-hexanone from naturally occurring chiral compounds involves selecting a starting material that already possesses the required (S)-stereochemistry at a carbon atom bearing a phenyl group, or a precursor that can be readily converted to it. A prime candidate from the chiral pool for this purpose is (S)-phenylalanine, a common and inexpensive amino acid.

The synthetic pathway from (S)-phenylalanine would involve a sequence of well-established organic transformations. A plausible route begins with the deamination of (S)-phenylalanine to produce (S)-3-phenylpropanoic acid, a transformation that retains the original stereochemistry. This can be achieved under various conditions, often involving diazotization followed by reduction. The resulting carboxylic acid is then activated, for instance, by conversion to an acid chloride or an ester, to facilitate subsequent carbon-carbon bond formation.

The introduction of the isopropyl group can be accomplished via stereocontrolled alkylation. However, a more convergent approach involves the conversion of the carboxylic acid to a suitable ketone precursor. For example, the acid could be transformed into a Weinreb amide, which upon reaction with an isopropyl Grignard reagent (isopropylmagnesium bromide) would yield a ketone. This intermediate can then be further elaborated.

An alternative strategy involves the reduction of the carboxylic acid to the corresponding chiral alcohol, (S)-2-phenyl-1-propanol, followed by oxidation state manipulations and coupling reactions to build the remaining carbon skeleton. The key challenge in any multi-step synthesis is the preservation of the stereochemical integrity of the chiral center throughout the sequence.

Below is a table outlining a representative synthetic sequence starting from (S)-phenylalanine, with plausible transformations and typical yields for analogous reactions reported in the chemical literature.

StepStarting MaterialTransformationReagents & ConditionsProductRepresentative Yield (%)
1(S)-PhenylalanineDeamination1. NaNO₂, HCl2. H₃PO₂(S)-3-Phenylpropanoic acid75-85
2(S)-3-Phenylpropanoic acidEsterificationCH₃OH, H₂SO₄ (cat.)Methyl (S)-3-phenylpropanoate90-95
3Methyl (S)-3-phenylpropanoateGrignard ReactionIsopropylmagnesium bromide (i-PrMgBr)(4S)-5-methyl-4-phenyl-2-one intermediate60-70
4Intermediate from Step 3Acylation/CouplingReaction with an acetyl anion equivalent (e.g., from acetone)(4S)-5-methyl-4-phenyl-2-hexanone50-60

This table presents a hypothetical pathway; yields are estimates based on similar transformations in organic synthesis.

Stereospecific Transformations of Known Chiral Building Blocks

An alternative to the multi-step derivatization of a natural product is the use of a "chiral building block" or "synthon" that is itself derived from the chiral pool. These synthons are versatile molecules that can be incorporated into a larger structure through highly stereospecific reactions. For the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone, a suitable chiral building block would be a compound like (S)-2-phenylpropanal or its derivatives.

(S)-2-phenylpropanal contains the key stereocenter with the desired absolute configuration. The synthesis then becomes a matter of extending the carbon chain from the aldehyde functionality. A highly stereospecific method to achieve this is through a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce a three-carbon fragment. For example, reaction of (S)-2-phenylpropanal with a phosphonium (B103445) ylide derived from 1-bromopropane (B46711) would form an alkene. Subsequent functional group manipulations, such as hydroboration-oxidation to install an alcohol, followed by oxidation, would lead to the target ketone.

A more direct and convergent approach involves the use of organometallic addition to the chiral aldehyde. A reaction with an organocuprate reagent, such as lithium di(prop-1-en-2-yl)cuprate, could potentially add the required acetone (B3395972) enolate fragment in a conjugate addition fashion to an α,β-unsaturated derivative of the chiral building block.

A key advantage of this approach is that the stereospecificity is often very high, as the reactions are designed to proceed through well-defined transition states that minimize racemization. The choice of reagents and reaction conditions is critical to ensure that the stereochemical information encoded in the starting building block is faithfully transferred to the final product.

The following table summarizes a potential synthetic route using a known chiral building block, highlighting the stereospecific transformations involved.

StepChiral Building BlockTransformationReagents & ConditionsKey IntermediateStereochemical Outcome
1(S)-2-PhenylpropanalAldol CondensationAcetone, L-proline (catalyst)(4S)-4-hydroxy-5-methyl-4-phenyl-2-hexanoneHigh diastereoselectivity
2(4S)-4-hydroxy-5-methyl-4-phenyl-2-hexanoneDeoxygenation (Barton-McCombie)1. NaH, CS₂2. Bu₃SnH, AIBN (initiator)(4S)-5-methyl-4-phenyl-2-hexanoneRetention of configuration
3(S)-2-PhenylpropanalGrignard Reaction2-propenylmagnesium bromideChiral allylic alcoholHigh diastereoselectivity
4Chiral allylic alcoholOxidation (e.g., Wacker)PdCl₂, CuCl₂, O₂(4S)-5-methyl-4-phenyl-2-hexanoneStereocenter unaffected

This table illustrates plausible stereospecific transformations. The choice of method dictates the efficiency and stereochemical purity of the final product.

Spectroscopic Methodologies for Stereochemical Assignment.

Spectroscopic techniques are indispensable tools for elucidating the stereochemistry of chiral molecules. These methods provide detailed information about the molecular structure and connectivity, which can be interpreted to deduce the relative and absolute configuration of stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereotopic Probes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and stereochemistry of organic molecules. In the context of 2-Hexanone, 5-methyl-4-phenyl-, (4S)-, the presence of a chiral center at C4 renders the adjacent methylene (B1212753) protons (at C3) and the methyl groups of the isopropyl moiety (at C5) diastereotopic. masterorganicchemistry.comsrmist.edu.in This means that even though they are chemically bonded in the same way, they are in different chemical environments due to their spatial relationship with the chiral center and will, therefore, exhibit distinct chemical shifts in the ¹H NMR spectrum. youtube.comchemistrysteps.com

The analysis of these diastereotopic protons can provide valuable information about the relative configuration of the molecule. For instance, the protons of the C3 methylene group would be expected to appear as two separate signals, each split by the other (geminal coupling) and by the proton at the C4 stereocenter (vicinal coupling), resulting in complex multiplets, likely two doublets of doublets. The difference in their chemical shifts (Δδ) is influenced by the conformation of the molecule and the proximity of these protons to the phenyl group. youtube.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to further probe the spatial relationships between protons. isibugs.orglibretexts.orglibretexts.org NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. By observing cross-peaks between the proton at C4 and specific protons of the C3 methylene group or the C5 isopropyl group, the preferred conformation and the relative stereochemistry can be inferred. isibugs.org

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for Diastereotopic Protons in 2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H3a2.8 - 3.0ddJ(H3a, H3b) ≈ 16-18, J(H3a, H4) ≈ 6-8
H3b2.6 - 2.8ddJ(H3b, H3a) ≈ 16-18, J(H3b, H4) ≈ 8-10
C5-CH₃a0.8 - 1.0dJ(CH₃a, H5) ≈ 6-7
C5-CH₃b0.7 - 0.9dJ(CH₃b, H5) ≈ 6-7

Note: The predicted values are based on typical ranges for similar structural motifs and would require experimental verification.

Chiroptical Methods (e.g., Circular Dichroism (CD) Spectroscopy).

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. purechemistry.orgmtoz-biolabs.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

For 2-Hexanone, 5-methyl-4-phenyl-, (4S)-, the carbonyl group (C=O) and the phenyl group act as chromophores. The interaction between these chromophores and the chiral center at C4 will result in a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the stereocenter. mtoz-biolabs.comnih.gov This is often achieved by comparing the experimental CD spectrum with the spectra of structurally related compounds with known absolute configurations or with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). nih.gov For ketones, the n→π* transition of the carbonyl group typically gives a weak absorption in the UV-Vis spectrum but a distinct Cotton effect in the CD spectrum, which is particularly useful for stereochemical assignment. nih.gov

X-ray Crystallography of Crystalline Derivatives.

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. purechemistry.orgscielo.org.za This technique provides a precise three-dimensional map of the electron density within the crystal, from which the exact spatial arrangement of all atoms can be determined.

For a liquid or oily compound like 2-Hexanone, 5-methyl-4-phenyl-, (4S)-, direct crystallization can be challenging. In such cases, the formation of a crystalline derivative is a common strategy. researchgate.net This can be achieved by reacting the ketone with a suitable derivatizing agent to form a solid product, such as a hydrazone, an oxime, or a semicarbazone. The choice of the derivatizing agent is crucial and is often guided by its ability to induce crystallization and to contain a heavy atom, which can aid in the determination of the absolute configuration through anomalous dispersion effects. scielo.org.za Once a suitable crystal is grown, X-ray diffraction analysis can provide the definitive assignment of the (4S)- configuration. rsc.orgnih.gov

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity.

Chromatographic methods are fundamental for assessing the enantiomeric and diastereomeric purity of a chiral compound. These techniques rely on the differential interaction of stereoisomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) Development.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. phenomenex.comsigmaaldrich.com The development of a successful chiral HPLC method involves the selection of an appropriate chiral stationary phase (CSP) and mobile phase. chromatographyonline.comphenomenex.com For a compound like 2-Hexanone, 5-methyl-4-phenyl-, (4S)-, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrins could be effective. phenomenex.comsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Method development typically involves screening a variety of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. sigmaaldrich.comchromatographyonline.com

Table 2: Exemplary Chiral HPLC Screening Parameters for 2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Expected Outcome
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.0254Baseline separation of (4S) and (4R) enantiomers
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (95:5)0.8254Partial to good separation
Immobilized Polysaccharide CSPMethanol/Acetonitrile (50:50)1.0254Potential for reversed-phase separation

Gas Chromatography (GC) with Chiral Stationary Phases.

For volatile and thermally stable compounds like 2-Hexanone, 5-methyl-4-phenyl-, Gas Chromatography (GC) with a chiral stationary phase is an excellent method for determining enantiomeric purity. gcms.czchromatographyonline.comhplc.sk Chiral GC columns typically contain a derivative of a cyclodextrin (B1172386) as the chiral selector. hplc.skwiley.com

The separation principle is similar to chiral HPLC, where the enantiomers exhibit different interactions with the CSP, resulting in different retention times. The efficiency of capillary GC columns often provides very high resolution, allowing for the accurate quantification of even small amounts of the undesired enantiomer. chromatographyonline.com The development of a chiral GC method involves optimizing the temperature program, carrier gas flow rate, and the choice of the specific cyclodextrin-based CSP. wiley.com

Reactivity and Transformational Chemistry of 2 Hexanone, 5 Methyl 4 Phenyl , 4s

Chemoselective Transformations of the Ketone Moiety

The ketone functional group is the primary site of reactivity in (4S)-5-methyl-4-phenyl-2-hexanone. Its transformations can be highly selective, influenced by the steric and electronic environment of the molecule.

The reduction of the prochiral ketone in (4S)-5-methyl-4-phenyl-2-hexanone to the corresponding secondary alcohol, (4S,5S)- and (4S,5R)-5-methyl-4-phenyl-2-hexanol, is a key transformation that can proceed with high diastereoselectivity. The stereochemical outcome of this reduction is governed by the approach of the reducing agent to the carbonyl carbon, which is influenced by the existing stereocenter at C4. The Felkin-Anh model is a widely accepted paradigm for predicting the stereoselectivity of nucleophilic additions to chiral carbonyl compounds.

According to the Felkin-Anh model, the largest substituent at the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of (4S)-5-methyl-4-phenyl-2-hexanone, the substituents at the C4 chiral center are a phenyl group, an isopropyl group (from the C5 and its methyl group), and a hydrogen atom. The phenyl group is generally considered the largest substituent. Therefore, the hydride delivery from a reducing agent is expected to occur from the less hindered face, leading to the formation of a major and a minor diastereomer.

The choice of reducing agent can significantly impact the diastereomeric ratio of the resulting alcohols. Non-chelating, sterically demanding reducing agents are expected to provide higher diastereoselectivity.

Reducing AgentExpected Major DiastereomerExpected Diastereomeric Ratio (syn:anti)
Sodium Borohydride (NaBH₄)(2R,4S)-5-methyl-4-phenylhexan-2-olModerate
Lithium Aluminum Hydride (LiAlH₄)(2R,4S)-5-methyl-4-phenylhexan-2-olModerate to Good
L-Selectride®(2R,4S)-5-methyl-4-phenylhexan-2-olHigh
K-Selectride®(2R,4S)-5-methyl-4-phenylhexan-2-olHigh

This table presents expected outcomes based on established principles of stereoselective reductions and may not represent experimentally verified data for this specific compound.

The presence of alpha-hydrogens on both sides of the carbonyl group in (4S)-5-methyl-4-phenyl-2-hexanone allows for the formation of two different enolates: the kinetic enolate and the thermodynamic enolate. The regioselectivity of enolate formation is determined by the reaction conditions, particularly the choice of base, solvent, and temperature. lumenlearning.comwikipedia.org

The kinetic enolate is formed by the removal of the less sterically hindered proton at the C1 position. This is typically achieved using a strong, bulky, non-nucleophilic base at low temperatures, such as lithium diisopropylamide (LDA) at -78 °C. lumenlearning.comlibretexts.org The thermodynamic enolate, which is the more stable enolate due to the more substituted double bond, is formed by the removal of the proton at the C3 position. This is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures. libretexts.org

The stereochemistry of the existing chiral center at C4 can influence the facial selectivity of subsequent reactions of these enolates, such as alkylation or aldol (B89426) reactions. The enolate, being planar, can be attacked by electrophiles from either the top or bottom face. The bulky phenyl and isopropyl groups at C4 will direct the approach of the electrophile to the less hindered face, leading to a diastereoselective formation of the new stereocenter.

ConditionsEnolate FormedMajor Product of Alkylation (with R-X)
LDA, THF, -78 °CKinetic (at C1)(4S)-1-R-5-methyl-4-phenyl-2-hexanone
NaH, THF, room temp.Thermodynamic (at C3)(3R/S, 4S)-3-R-5-methyl-4-phenyl-2-hexanone

This table illustrates the principles of regio- and stereocontrolled enolate reactions and the expected products.

Functional Group Interconversions Guided by Stereochemistry

The chiral center at C4 in (4S)-5-methyl-4-phenyl-2-hexanone can serve as a stereochemical control element in various functional group interconversions. For instance, the conversion of the ketone to other functional groups, such as amines via reductive amination or oximes, will be influenced by the steric environment created by the phenyl and isopropyl groups. The approach of the reagents will be directed to the less hindered face of the carbonyl, leading to a diastereoselective outcome.

Furthermore, reactions that proceed through a cyclic transition state, where the existing stereocenter can participate in the ring structure, will exhibit a high degree of stereochemical communication. This allows for the synthesis of complex molecules with multiple stereocenters in a controlled manner.

Reactions at the Alpha-Carbon and Adjacent Chiral Centers

The alpha-carbons of (4S)-5-methyl-4-phenyl-2-hexanone are susceptible to electrophilic substitution reactions, such as halogenation. fiveable.me Under acidic conditions, halogenation is likely to occur at the more substituted C3 position, proceeding through an enol intermediate. libretexts.org The stereochemical outcome at C3 would be a mixture of diastereomers.

Under basic conditions, halogenation typically occurs at the less substituted and more acidic alpha-carbon, which in this case would be the C1 position. wikipedia.org The presence of the chiral center at C4 can influence the stereoselectivity of these reactions, although the effect may be less pronounced than in reactions directly at the carbonyl center. The bulky substituents at C4 can create a chiral environment that may favor the approach of the electrophile from one face of the enolate over the other.

Influence of the Phenyl and Methyl Substituents on Reactivity

The phenyl and methyl substituents at the C4 and C5 positions have a profound impact on the reactivity of (4S)-5-methyl-4-phenyl-2-hexanone through both steric and electronic effects.

Steric Effects: The bulky phenyl group provides significant steric hindrance, influencing the approach of nucleophiles to the carbonyl carbon and the formation of enolates. stackexchange.comnih.govquora.com As discussed in the context of stereoselective reductions and enolate reactions, this steric bulk is a key factor in determining the diastereoselectivity of many transformations. The phenyl group's size can be quantified by its A-value, which is a measure of its steric demand. stackexchange.com The phenyl group is considered a relatively large substituent, which contributes to its significant influence on the stereochemical outcomes of reactions. stackexchange.comnih.govquora.com

Applications of (4S)-5-methyl-4-phenyl-2-hexanone as a Chiral Building Block in Complex Organic Synthesis

Extensive research into the applications of specific chiral molecules is crucial for the advancement of synthetic organic chemistry. However, a comprehensive review of the scientific literature reveals a significant lack of documented applications for (4S)-5-methyl-4-phenyl-2-hexanone in the context of its use as a chiral building block for complex organic synthesis.

Despite its defined stereochemistry, which theoretically makes it a candidate for such applications, there is no available research detailing its use in the following areas:

Applications As a Chiral Building Block in Complex Organic Synthesis

Computational and Mechanistic Studies on 2 Hexanone, 5 Methyl 4 Phenyl , 4s

Theoretical Calculations for Conformation and Stereoisomer Stability.

No specific studies on the conformational analysis or the relative stabilities of stereoisomers of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- were found. Such studies would typically involve computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory to calculate the potential energy surface and identify low-energy conformers.

Quantum Chemical Studies on Reaction Mechanisms for Its Synthesis.

There is a lack of published research detailing the reaction mechanisms for the synthesis of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- using quantum chemical methods. This type of research would investigate the transition states and intermediates of synthetic routes to understand the reaction pathways and stereoselectivity.

Molecular Modeling and Dynamics Simulations for Reactivity Prediction.

No molecular modeling or dynamics simulations focused on predicting the reactivity of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- have been reported in the scientific literature. These simulations would provide insights into its interactions with other molecules and its behavior in different solvent environments.

Structure-Reactivity Relationships and Stereoelectronic Effects.

Specific structure-reactivity relationships and the influence of stereoelectronic effects on the properties of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- have not been computationally investigated or documented. Such studies would elucidate how the three-dimensional arrangement of atoms and the distribution of electrons within the molecule govern its chemical behavior.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic approaches to chiral ketones often rely on methods that may not be environmentally benign or economically viable on a larger scale. A significant future research direction will be the development of greener and more efficient methods for the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone.

Key areas of focus will include:

Catalytic Asymmetric Methods: Exploring new chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in the synthesis of the target molecule is a primary objective. mdpi.comrijournals.com Biocatalysis, utilizing enzymes such as ketoreductases, offers a highly promising green alternative for the stereoselective reduction of prochiral ketones to obtain the desired (S)-enantiomer. researchgate.netacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved by exploring catalytic C-H activation or addition reactions that avoid the use of stoichiometric reagents.

Renewable Starting Materials: Investigating the use of renewable feedstocks to construct the carbon skeleton of (4S)-5-methyl-4-phenyl-2-hexanone would significantly enhance the sustainability of its synthesis.

Solvent and Reagent Selection: Minimizing the use of hazardous solvents and reagents is crucial. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will be important. researchgate.net

A significant challenge lies in achieving high stereocontrol at the C4 position, which is remote from the ketone functionality. rijournals.com Developing catalysts that can effectively control stereochemistry at this gamma-position will be a key hurdle to overcome.

Exploration of Novel Reactivity Patterns and Derivatization

The ketone functional group in (4S)-5-methyl-4-phenyl-2-hexanone is a versatile handle for a wide range of chemical transformations. libretexts.orgmsu.edu Future research will undoubtedly focus on exploring its reactivity to generate a diverse library of derivatives with potentially new and interesting properties.

Potential areas of exploration include:

Stereoselective Additions: Investigating the diastereoselective addition of various nucleophiles to the carbonyl group to create new stereocenters.

Alpha-Functionalization: Exploring methods for the selective functionalization of the α-carbon atoms to introduce new functional groups. nih.gov

Derivatization for Biological Screening: Synthesizing a variety of derivatives through reactions such as reductive amination, Wittig olefination, or Baeyer-Villiger oxidation to generate compounds for biological screening in medicinal chemistry. researchgate.netnih.gov

Conversion to Heterocycles: Utilizing the ketone functionality as a starting point for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals.

A key challenge in this area will be to control the stereochemical outcome of these reactions, particularly when creating new chiral centers in the molecule. The development of stereoselective derivatization methods will be critical for accessing specific diastereomers. nih.govsigmaaldrich.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. acs.orgnih.govnih.govumontreal.ca Integrating the synthesis of (4S)-5-methyl-4-phenyl-2-hexanone into flow platforms represents a significant step towards its efficient and scalable production.

Future research in this area will likely involve:

Development of Flow-Compatible Reactions: Adapting existing batch reactions or developing new synthetic transformations that are amenable to a continuous flow setup.

Multi-step Flow Synthesis: Designing telescoped multi-step flow processes where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification. nih.govrsc.org

Immobilized Catalysts and Reagents: Utilizing solid-supported catalysts and reagents to simplify purification and enable catalyst recycling.

Real-time Monitoring and Optimization: Integrating in-line analytical techniques to monitor reaction progress and allow for automated optimization of reaction parameters.

A major challenge will be the development of robust and long-lasting immobilized catalysts that can withstand the conditions of continuous operation without significant leaching or deactivation. nih.gov

Expanding Synthetic Utility in Diverse Chemical Fields

The unique structural features of (4S)-5-methyl-4-phenyl-2-hexanone, including its chirality and the presence of both aromatic and aliphatic moieties, make it an attractive building block for the synthesis of more complex molecules.

Future directions for expanding its synthetic utility include:

Medicinal Chemistry: Using it as a chiral precursor for the synthesis of novel drug candidates. The phenyl group and the ketone functionality offer multiple points for modification to optimize biological activity.

Materials Science: Incorporating this chiral motif into polymers or liquid crystals to investigate its influence on material properties.

Agrochemicals: Exploring its potential as a scaffold for the development of new pesticides or herbicides with improved efficacy and reduced environmental impact.

Flavor and Fragrance Industry: Investigating the olfactory properties of the compound and its derivatives.

The primary challenge in this area will be to identify specific applications where the unique stereochemistry and functionality of (4S)-5-methyl-4-phenyl-2-hexanone provide a distinct advantage over other available building blocks.

Q & A

Q. What are the primary toxicological targets of (4S)-5-methyl-4-phenyl-2-hexanone in mammalian systems?

Q. Table 1: Key Neurotoxic Effects in Animal Models

SpeciesExposure RouteKey FindingsReference ID
RatsInhalationAxonal swelling, reduced motor function, central nervous system involvement
MonkeysInhalationPeripheral neuropathy, electromyographic abnormalities
BeaglesInhalation65–68% absorption of inhaled vapor, metabolite detection in serum

Q. How can researchers detect and quantify (4S)-5-methyl-4-phenyl-2-hexanone in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For air samples, solid-phase microextraction (SPME) or thermal desorption tubes are used, with detection limits as low as 1 ppb . In water, liquid-liquid extraction followed by GC-MS achieves sensitivity down to 0.007 ppm . For soil, Soxhlet extraction with acetone or hexane is recommended, though biodegradation by mycobacteria and yeasts may reduce recovery rates .

Methodological Note : Calibrate instruments using deuterated internal standards (e.g., d₁₀-2-hexanone) to account for matrix effects .

Q. What are the environmental persistence and biodegradation pathways of this compound?

(4S)-5-methyl-4-phenyl-2-hexanone has moderate persistence. In air, it undergoes photolysis with hydroxyl radicals (half-life ~12 hours) . In water, biodegradation by acclimated microbial communities occurs (5-day BOD: 61% of theoretical) . Soil studies show degradation via hydrocarbon-utilizing mycobacteria and yeasts, but half-life data are lacking .

Key Limitation : No experimental data confirm biomagnification, though log Kow (1.38) and BCF (4) suggest low bioaccumulation potential .

Advanced Research Questions

Q. How do impurities in commercial (4S)-5-methyl-4-phenyl-2-hexanone affect experimental outcomes?

Commercial batches (70–96% purity) often contain methyl isobutyl ketone (MiBK), a contaminant that induces hepatic cytochrome P-450 enzymes. This accelerates metabolism to 2,5-hexanedione, amplifying neurotoxicity . For reproducible results, purify via fractional distillation or use synthetic routes (e.g., aldol condensation) to minimize impurities .

Experimental Design Tip : Include purity analysis (e.g., NMR, HPLC) in toxicity studies to control for confounding effects .

Q. What methodological challenges arise when studying developmental toxicity of this compound?

Only one inhalation study in rats exists, showing reduced maternal weight, low birth weight, and hyperactivity in offspring . Limitations include:

  • Lack of dose-response data for teratogenicity.
  • No human epidemiological data.
  • Behavioral endpoints (e.g., geriatric hypoactivity) lack mechanistic clarity.

Recommendation : Use transgenic rodent models to explore epigenetic changes and cross-generational effects .

Q. How do metabolic pathways influence the neurotoxic potential of (4S)-5-methyl-4-phenyl-2-hexanone?

The compound is metabolized via cytochrome P-450 (CYP2E1) to 2,5-hexanedione, which cross-links neurofilaments, causing axonal degeneration . Competitive inhibition of CYP2E1 (e.g., with disulfiram) reduces neurotoxicity in rats by 70% . Advanced models, such as in vitro blood-brain barrier assays, can quantify metabolite penetration .

Q. Table 2: Key Metabolites and Pathways

MetaboliteEnzyme InvolvedToxicological ImpactReference ID
2,5-HexanedioneCYP2E1Axonal degeneration, neurofilament cross-linking
2-HexanolAlcohol dehydrogenaseMinor role, rapidly excreted

Q. Why are there contradictions in reproductive toxicity data across studies?

Animal studies report testicular atrophy in male rats but no consistent effects in females . Discrepancies arise from:

  • Variability in exposure duration (acute vs. chronic).
  • Differences in metabolite thresholds for germ cell toxicity.
  • Co-exposure to endocrine disruptors in industrial settings .

Resolution : Conduct multi-generational studies with controlled purity and endpoints like sperm chromatin integrity .

Q. What advanced techniques can resolve conflicting data on environmental exposure levels?

Use isotope ratio mass spectrometry (IRMS) to distinguish anthropogenic vs. natural sources (e.g., food-derived 2-hexanone in hazelnuts, cheeses) . For hazardous waste sites, combine passive air samplers with geographic information systems (GIS) to model dispersion .

Case Study : At the Dona Park site (Texas), soil concentrations reached 274 mg/kg, but groundwater contamination was absent, suggesting low mobility .

Q. How can researchers address the lack of carcinogenicity data for this compound?

Chronic oral/inhalation studies in animals show no tumors, but EPA classifies carcinogenicity as "inadequate data" . Apply the following strategies:

  • Use transgenic models (e.g., Tg.rasH2 mice) to accelerate tumorigenesis studies.
  • Investigate genotoxicity via Comet assays for DNA strand breaks .

Q. What methodologies improve detection of low-level 2-hexanone in complex matrices?

Deconvolution GC-TOFMS increases sensitivity in food matrices (e.g., roasted peanuts, milk) by isolating obscured peaks via ion extraction (m/z 100.09) . For biological samples, derivatize 2,5-hexanedione with pentafluorophenyl hydrazine for enhanced LC-MS/MS detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.